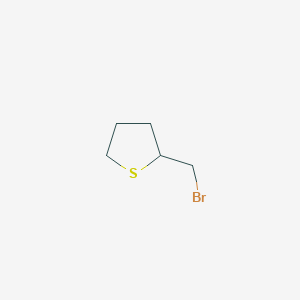

2-(Bromomethyl)thiolane

Description

Structure

3D Structure

Properties

CAS No. |

53310-35-3 |

|---|---|

Molecular Formula |

C5H9BrS |

Molecular Weight |

181.10 g/mol |

IUPAC Name |

2-(bromomethyl)thiolane |

InChI |

InChI=1S/C5H9BrS/c6-4-5-2-1-3-7-5/h5H,1-4H2 |

InChI Key |

TVWYIYIYMURMNB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)thiolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)thiolane, also known as 2-(bromomethyl)tetrahydrothiophene, is a saturated heterocyclic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other functionalized materials. Its structure, featuring a reactive bromomethyl group attached to a thiolane ring, makes it a versatile intermediate for introducing the tetrahydrothiophene moiety into larger molecules. This guide provides a summary of its known chemical properties, a detailed hypothetical protocol for its synthesis, and an overview of its expected chemical reactivity.

Chemical Properties

Quantitative data for 2-(Bromomethyl)thiolane is not extensively reported in publicly available literature. The following table summarizes the fundamental chemical identifiers for this compound.[1]

| Property | Value | Source |

| CAS Number | 53310-35-3 | [1] |

| Molecular Formula | C₅H₉BrS | [1] |

| Molecular Weight | 181.10 g/mol | [1] |

| IUPAC Name | 2-(bromomethyl)thiolane | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis of 2-(Bromomethyl)thiolane

A plausible and commonly employed method for the synthesis of 2-(bromomethyl)thiolane would involve the bromination of the corresponding primary alcohol, (tetrahydrothiophen-2-yl)methanol. This transformation can be efficiently achieved using phosphorus tribromide (PBr₃).

Proposed Experimental Protocol: Synthesis from (Tetrahydrothiophen-2-yl)methanol

This protocol is a standard procedure for the conversion of primary alcohols to alkyl bromides.

Materials:

-

(Tetrahydrothiophen-2-yl)methanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (tetrahydrothiophen-2-yl)methanol in anhydrous diethyl ether.

-

Cool the solution in an ice bath with stirring.

-

Slowly add phosphorus tribromide (1/3 molar equivalent) to the stirred solution via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude 2-(bromomethyl)thiolane can be purified by vacuum distillation.

Chemical Reactivity

As a primary alkyl bromide, 2-(bromomethyl)thiolane is anticipated to be a versatile substrate for nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electrophilic and will readily react with a variety of nucleophiles, leading to the displacement of the bromide leaving group. This makes it a valuable intermediate for introducing the thiolane moiety into more complex molecular architectures.

Nucleophilic Substitution Reactions

The general reaction scheme involves the attack of a nucleophile (Nu⁻) on the methylene carbon, resulting in the formation of a new carbon-nucleophile bond and the departure of the bromide ion.

Common nucleophiles that are expected to react with 2-(bromomethyl)thiolane include:

-

Amines (R-NH₂): to form secondary amines.

-

Azides (N₃⁻): to form organic azides, which can be further reduced to primary amines.

-

Cyanides (CN⁻): to form nitriles, which can be hydrolyzed to carboxylic acids.

-

Thiolates (RS⁻): to form thioethers.

-

Alkoxides (RO⁻): to form ethers.

-

Carboxylates (RCOO⁻): to form esters.

Signaling Pathways and Biological Activity

There is no specific information available in the searched scientific literature regarding the involvement of 2-(bromomethyl)thiolane in any signaling pathways or its specific biological activities. Its utility in drug development would primarily be as a synthetic intermediate to construct more complex molecules that may have biological targets.

Safety Information

Conclusion

2-(Bromomethyl)thiolane is a potentially useful, yet under-documented, chemical intermediate. While detailed experimental data on its physical properties are scarce, its synthesis can be reasonably achieved through standard organic chemistry methods. Its reactivity is predicted to be dominated by nucleophilic substitution, making it a valuable tool for the introduction of the thiolane functional group in the synthesis of novel compounds for pharmaceutical and materials science research. Further investigation into the specific properties and reactions of this compound is warranted to fully explore its synthetic potential.

References

An In-depth Technical Guide to 2-(Bromomethyl)thiophene

CAS Number: 45438-73-1[1][2][3]

Introduction

2-(Bromomethyl)thiophene, also known as 2-thenyl bromide, is a vital heterocyclic building block in the fields of medicinal chemistry and materials science.[4] Its thiophene core is a significant pharmacophore, present in numerous FDA-approved drugs, and imparts unique electronic and structural characteristics.[5][6] The presence of a reactive bromomethyl group makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly through carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development. Thiophene and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Bromomethyl)thiophene is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C5H5BrS | [1][2] |

| Molecular Weight | 177.06 g/mol | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | 55 °C at 1.5 mmHg | [2] |

| Melting Point | -10 °C | [2] |

| Synonyms | 2-Thenyl bromide | [1] |

Experimental Protocols: Synthesis of 2-(Bromomethyl)thiophene Derivatives

The synthesis of 2-(bromomethyl)thiophene derivatives is a crucial step in the development of novel therapeutic agents and functional materials. A common and effective method involves the bromination of a methylthiophene precursor.

Synthesis of 2-Bromo-5-(bromomethyl)thiophene

This protocol outlines the synthesis of a doubly functionalized thiophene derivative, which can be a versatile intermediate for further chemical modifications.

Materials:

-

2-Methylthiophene

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl4), dry

-

Nitrogen gas

-

Standard reflux and distillation apparatus

-

Filtration setup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylthiophene (1 equivalent, 20.4 mmol) in 9–10 mL of dry carbon tetrachloride.[7]

-

Add N-bromosuccinimide (NBS) (2.1 equivalents, 42.84 mmol) to the suspension.[7]

-

Heat the reaction mixture to reflux and maintain for 4–5 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Remove the carbon tetrachloride from the filtrate under vacuum.

-

Purify the resulting crude product by fractional distillation to obtain 2-bromo-5-(bromomethyl)thiophene.[7]

Application as a Versatile Building Block in Drug Discovery

2-(Bromomethyl)thiophene is a cornerstone in the synthesis of complex organic molecules, largely due to the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution and cross-coupling reactions. Its thiophene ring system is a bioisostere of the benzene ring and is found in a variety of pharmaceuticals.

One of the most powerful applications of 2-(bromomethyl)thiophene derivatives is in palladium-catalyzed Suzuki cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the thiophene core and a variety of aryl or vinyl groups, enabling the construction of diverse molecular scaffolds for drug discovery.

Workflow for the Synthesis of 2-(Bromomethyl)-5-aryl-thiophene Derivatives via Suzuki Coupling

The following diagram illustrates the general workflow for the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives, a class of compounds with potential antithrombotic and haemolytic activities.[7][8]

Detailed Methodology for Suzuki Cross-Coupling

This protocol details the general procedure for the palladium-catalyzed Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with an aryl boronic acid.

Materials:

-

2-Bromo-5-(bromomethyl)thiophene (1 equivalent)

-

Aryl boronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2.5 mol%)

-

Potassium phosphate (K3PO4) (2 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen atmosphere

Procedure:

-

To a reaction vessel, add 2-bromo-5-(bromomethyl)thiophene (1 equivalent, 0.976 mmol) and Pd(PPh3)4 (2.5 mol%).[7]

-

Purge the vessel with nitrogen gas and add 1,4-dioxane (2.5 mL). Stir the resulting mixture for 30 minutes under a nitrogen atmosphere.[7]

-

To the mixture, add the aryl boronic acid (1.1 equivalents, 1.073 mmol), potassium phosphate (2 equivalents, 1.952 mmol), and water (0.625 mL).[7]

-

Heat the reaction mixture to 90°C and stir for 12 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can then be extracted and purified using standard laboratory techniques such as column chromatography.

Conclusion

2-(Bromomethyl)thiophene is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis and the reactivity of the bromomethyl group, especially in robust and reliable reactions like the Suzuki cross-coupling, allow for the creation of a vast library of novel compounds with diverse biological activities. The thiophene moiety itself is a privileged scaffold in medicinal chemistry, and the ability to readily functionalize it through the bromomethyl handle ensures that 2-(bromomethyl)thiophene will remain a key intermediate for researchers and scientists for the foreseeable future.

References

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Thiophene, 2-(bromomethyl)- | CAS 45438-73-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. | Semantic Scholar [semanticscholar.org]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives viapalladium (0) catalyzed suzuki cross-coupli… [ouci.dntb.gov.ua]

An In-depth Technical Guide to 2-(Bromomethyl)thiolane: Structure, Properties, and Synthesis

An Important Note on Available Data: This document aims to provide a comprehensive technical guide on 2-(Bromomethyl)thiolane. However, it is crucial to note that detailed experimental data and research specifically focused on this compound are limited in publicly available scientific literature. Much of the available information pertains to its aromatic analog, 2-(bromomethyl)thiophene. This guide will focus on the known properties of 2-(Bromomethyl)thiolane, drawing distinctions from its thiophene counterpart where necessary, and supplementing with general chemical principles.

Introduction

2-(Bromomethyl)thiolane, also known as 2-(bromomethyl)tetrahydrothiophene, is a heterocyclic organic compound. It features a saturated five-membered ring containing a sulfur atom (a thiolane ring), with a bromomethyl group attached at the 2-position. This structure makes it a reactive building block in organic synthesis, particularly for introducing the thiolane moiety into larger molecules. Its applications are of interest to researchers in medicinal chemistry and materials science.

Molecular Structure and Properties

The fundamental characteristics of 2-(Bromomethyl)thiolane are summarized below. Due to the limited availability of specific experimental data, some properties are based on predictions and comparisons with similar structures.

Table 1: Physicochemical Properties of 2-(Bromomethyl)thiolane

| Property | Value | Source/Comment |

| Chemical Formula | C₅H₉BrS | - |

| Molecular Weight | 181.09 g/mol | - |

| CAS Number | 76530-05-9 | - |

| Appearance | Likely a colorless to pale yellow liquid | Based on similar alkyl halides |

| Boiling Point | Data not available | Expected to be higher than thiolane due to the bromomethyl group |

| Density | Data not available | Expected to be denser than water |

| Solubility | Likely soluble in organic solvents, insoluble in water | Typical for small organobromine compounds |

Synthesis of 2-(Bromomethyl)thiolane

Logical Workflow for the Synthesis of 2-(Bromomethyl)thiolane

Caption: A logical workflow for the synthesis of 2-(Bromomethyl)thiolane.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylthiolane in a suitable inert solvent such as carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the flask.

-

Reaction Conditions: Heat the mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure 2-(Bromomethyl)thiolane.

Spectroscopic Characterization (Predicted)

Detailed, published spectra for 2-(Bromomethyl)thiolane are not available. However, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for 2-(Bromomethyl)thiolane

| Technique | Predicted Features |

| ¹H NMR | - Multiplets for the thiolane ring protons (CH₂ groups) between approximately 1.5-3.0 ppm. - A doublet for the bromomethyl protons (CH₂Br) around 3.4-3.6 ppm. - A multiplet for the proton at the 2-position (CH) adjacent to both the sulfur and the bromomethyl group. |

| ¹³C NMR | - Resonances for the four unique carbons of the thiolane ring. - A resonance for the bromomethyl carbon (CH₂Br) in the range of 30-40 ppm. |

| IR Spectroscopy | - C-H stretching vibrations for the alkyl groups around 2850-2960 cm⁻¹. - C-Br stretching vibration around 500-600 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. |

Applications in Research and Drug Development

As a functionalized thiolane, 2-(Bromomethyl)thiolane is a useful intermediate in organic synthesis. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the attachment of the thiolane ring to various molecular scaffolds.

Potential Signaling Pathway Involvement (Hypothetical Diagram):

While no specific signaling pathways involving 2-(Bromomethyl)thiolane are documented, it could be used to synthesize molecules that interact with biological targets. For instance, the thiolane moiety is present in some enzyme inhibitors. The following diagram illustrates a hypothetical role as a synthetic precursor.

Caption: Synthetic utility of 2-(Bromomethyl)thiolane.

This reactivity makes it a valuable tool for medicinal chemists aiming to explore the structure-activity relationships of drug candidates by introducing a flexible, sulfur-containing ring.

Safety and Handling

Specific safety data for 2-(Bromomethyl)thiolane is not widely available. However, based on its structure as an alkyl bromide, it should be handled with care.

-

General Hazards: Alkylating agents like this are often toxic and irritants.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

2-(Bromomethyl)thiolane is a potentially useful, yet under-characterized, synthetic building block. Its saturated thiolane ring and reactive bromomethyl group offer possibilities for the synthesis of novel compounds in drug discovery and materials science. The lack of extensive published data highlights an opportunity for further research to fully elucidate its properties and potential applications. Researchers and scientists are encouraged to perform thorough characterization and safety assessments before use.

Technical Guide: Physical and Chemical Properties of 2-(Bromomethyl)thiolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)thiolane, also known as 2-(bromomethyl)tetrahydrothiophene, is a saturated heterocyclic compound containing a five-membered thiolane ring. Its structural features, particularly the presence of a reactive bromomethyl group, make it a potentially valuable building block in medicinal chemistry and drug development. The thiolane moiety is found in various biologically active natural products, exhibiting a range of activities including antiviral, anticancer, and antimicrobial properties.[1] This document provides a comprehensive overview of the known physical properties of 2-(Bromomethyl)thiolane, a proposed synthetic protocol, and a conceptual workflow for its potential application in research.

Core Physical and Chemical Data

Quantitative data for 2-(Bromomethyl)thiolane (CAS Number: 53310-35-3) is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉BrS | |

| Molecular Weight | 181.09 g/mol | |

| Boiling Point | 80–82 °C (at 15 Torr) | [2] |

| Melting Point | -10 °C | [2] |

| Density | 1.605 g/cm³ | [2] |

| LogP (Partition Coefficient) | 2.276 | [2] |

Experimental Protocols

Proposed Synthesis of 2-(Bromomethyl)thiolane from 2-(Hydroxymethyl)thiolane

This proposed two-step synthesis involves the preparation of the precursor alcohol, 2-(Hydroxymethyl)thiolane, followed by its bromination.

Step 1: Synthesis of 2-(Hydroxymethyl)thiolane

The synthesis of the precursor alcohol, 2-(hydroxymethyl)thiolane, can be adapted from established methods for the reduction of corresponding carboxylic acids or their esters.

Materials:

-

2-Thiolanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry workup reagents (e.g., sodium sulfate)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared.

-

A solution of 2-thiolanecarboxylic acid in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a specified period to ensure complete reduction.

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-(hydroxymethyl)thiolane.

-

Purification can be achieved by distillation under reduced pressure.

Step 2: Bromination of 2-(Hydroxymethyl)thiolane

The conversion of the alcohol to the corresponding bromide can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The use of PBr₃ is often preferred for primary alcohols as it generally proceeds with minimal rearrangement.

Materials:

-

2-(Hydroxymethyl)thiolane

-

Phosphorus tribromide (PBr₃)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, a solution of 2-(hydroxymethyl)thiolane in a dry, non-protic solvent is prepared and cooled in an ice bath.

-

Phosphorus tribromide is added dropwise to the cooled solution with vigorous stirring.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched by pouring it over ice.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude 2-(bromomethyl)thiolane is then purified by vacuum distillation.

Logical Workflow and Potential Applications

Given the lack of specific information on the biological activity or signaling pathway involvement of 2-(Bromomethyl)thiolane, a logical workflow for its potential use in drug discovery research is presented below. This workflow illustrates how this compound could be utilized as a synthetic intermediate to generate a library of derivatives for biological screening.

This diagram outlines a rational approach for leveraging the reactivity of 2-(Bromomethyl)thiolane. The key step, "Derivatization via Nucleophilic Substitution," would involve reacting the compound with a variety of nucleophiles (e.g., amines, thiols, phenols) to create a diverse library of new chemical entities. These derivatives would then be subjected to a battery of biological assays to identify "hits" with desired activities, which could then be further optimized.

References

Stability and Storage of 2-(Bromomethyl)thiolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(Bromomethyl)thiolane. Due to the limited availability of public stability data for this specific compound, this guide synthesizes information from structurally related compounds, including alkyl bromides and thiophene derivatives, to provide a comprehensive understanding of its potential stability profile. The experimental protocols and quantitative data presented herein are representative examples based on established stability testing guidelines and the anticipated chemical behavior of 2-(Bromomethyl)thiolane.

Chemical Properties and General Stability

2-(Bromomethyl)thiolane is a heterocyclic compound containing a saturated five-membered ring with a sulfur atom (thiolane) and a bromomethyl substituent. As an alkyl bromide, it is expected to be a reactive molecule, susceptible to nucleophilic substitution and elimination reactions. The presence of the sulfur atom in the thiolane ring may also influence its stability, potentially leading to oxidation under certain conditions.

General handling precautions for alkyl bromides should be followed.[1] These include working in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses), and avoiding contact with skin and eyes.[1][2]

Recommended Storage Conditions

Based on safety data sheets for similar compounds, the following storage conditions are recommended to ensure the stability of 2-(Bromomethyl)thiolane:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions.[2][3] |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent degradation due to moisture and oxidation.[2] |

| Light | Store in an amber glass bottle | To protect from light-induced degradation.[3] |

| Container | Tightly sealed container | To prevent exposure to moisture and air.[3][4] |

| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents | To avoid rapid and potentially hazardous reactions.[2][4] |

Potential Degradation Pathways

The primary degradation pathways for 2-(Bromomethyl)thiolane are anticipated to be hydrolysis of the bromomethyl group and oxidation of the sulfur atom in the thiolane ring.

Figure 1: Hypothesized degradation pathways for 2-(Bromomethyl)thiolane.

Experimental Protocols for Stability Assessment

The following is a representative protocol for a forced degradation study to identify potential degradation products and assess the inherent stability of 2-(Bromomethyl)thiolane. This type of study is a crucial first step in developing a comprehensive stability profile.

Forced Degradation Study Protocol

Objective: To evaluate the stability of 2-(Bromomethyl)thiolane under various stress conditions and to identify potential degradation products.

Materials:

-

2-(Bromomethyl)thiolane

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (1N)

-

Sodium hydroxide (1N)

-

Hydrogen peroxide (3%)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Forced degradation chamber (for photolytic and thermal stress)

Procedure:

-

Sample Preparation: Prepare a stock solution of 2-(Bromomethyl)thiolane in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the stock solution at 60°C for 7 days.

-

Photolytic Degradation: Expose the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

-

Analyze the samples by HPLC. A typical HPLC method would be:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

-

-

Data Analysis:

-

Calculate the percentage degradation of 2-(Bromomethyl)thiolane.

-

Identify and quantify any major degradation products by comparing the chromatograms of the stressed samples to that of an unstressed control.

-

Figure 2: Workflow for the forced degradation study of 2-(Bromomethyl)thiolane.

Representative Stability Data

The following tables present hypothetical data from an accelerated stability study of 2-(Bromomethyl)thiolane stored under different conditions. This data is for illustrative purposes to demonstrate how stability data for this compound could be presented.

Accelerated Stability at 40°C / 75% RH

| Time Point | Assay (%) of 2-(Bromomethyl)thiolane | Total Degradation Products (%) | Appearance |

| Initial | 99.8 | < 0.1 | Colorless liquid |

| 1 Month | 98.5 | 1.3 | Colorless liquid |

| 3 Months | 96.2 | 3.6 | Faint yellow liquid |

| 6 Months | 92.1 | 7.7 | Yellow liquid |

Stability at 25°C / 60% RH

| Time Point | Assay (%) of 2-(Bromomethyl)thiolane | Total Degradation Products (%) | Appearance |

| Initial | 99.8 | < 0.1 | Colorless liquid |

| 3 Months | 99.5 | 0.3 | Colorless liquid |

| 6 Months | 99.1 | 0.7 | Colorless liquid |

| 12 Months | 98.2 | 1.6 | Colorless liquid |

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of 3-(Bromomethyl)thiolane 1,1-dioxide

Chemical Identifier: 3-(Bromomethyl)tetrahydrothiophene 1,1-dioxide CAS Number: 321979-37-7 Synonyms: 3-(bromomethyl)thiolane 1,1-dioxide

This guide provides comprehensive safety and handling information for 3-(Bromomethyl)thiolane 1,1-dioxide, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, necessary precautions, and emergency procedures associated with this compound.

GHS Classification and Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for 3-(Bromomethyl)thiolane 1,1-dioxide is summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H318: Causes serious eye damage |

| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Danger

Precautionary Statements

A comprehensive list of precautionary statements is provided to ensure the safe handling and storage of this chemical.[1]

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Prevention | P264 | Wash skin thoroughly after handling. |

| Prevention | P271 | Use only outdoors or in a well-ventilated area. |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Response | P304+P340 | IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Response | P310 | Immediately call a poison center or doctor. |

| Response | P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols & Handling Procedures

Handling:

-

Avoid contact with skin, eyes, and personal clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Avoid breathing fumes.[1]

-

Use only with adequate ventilation.[1]

-

Wear suitable protective clothing, gloves, and eye/face protection.[1]

Storage:

-

Store in a tightly-closed container when not in use.[1]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

-

Keep away from sources of ignition.[1]

-

Store long-term in a cool, dry place.[1]

Incompatible Materials:

-

Strong oxidizing agents.[1]

Emergency and First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the recommended procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately. |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to minimize exposure risk.

| Protection Type | Equipment |

| Eye/Face Protection | Wear suitable eye/face protection. |

| Skin Protection | Wear suitable protective clothing and gloves. |

| Respiratory Protection | Use only with adequate ventilation. |

Fire Fighting Measures

In the event of a fire involving this chemical, the following measures should be taken.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or chemical foam. |

| Specific Hazards | Hazardous decomposition products include carbon oxides, hydrogen bromide, and sulfur oxides.[1] |

| Firefighter Protection | As in any fire, wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear. |

Visual Guides and Workflows

The following diagrams illustrate key safety workflows for handling chemical substances like 3-(Bromomethyl)thiolane 1,1-dioxide.

Caption: A workflow for responding to a chemical spill.

Caption: A logical guide for selecting appropriate PPE.

References

The Discovery and Synthesis of 2-(Bromomethyl)thiolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2-(Bromomethyl)thiolane, a saturated heterocyclic compound with potential applications in medicinal chemistry and drug development. While a singular "discovery" paper for this specific molecule is not readily identifiable in the surveyed literature, its synthesis can be achieved through established chemical transformations. This guide details a plausible synthetic pathway, including experimental protocols for the preparation of the key intermediate, (thiolan-2-yl)methanol, and its subsequent bromination. Furthermore, it presents a summary of relevant spectroscopic data for the characterization of these compounds and touches upon the broader biological significance of the thiolane motif.

Introduction

The thiolane ring, a saturated five-membered heterocycle containing a sulfur atom, is a structural motif found in various biologically active molecules. Thiolane-based compounds have demonstrated a wide range of pharmacological activities, including antiviral, anticancer, anti-platelet, and antimicrobial properties, making them attractive scaffolds in drug discovery.[1][2] 2-(Bromomethyl)thiolane represents a functionalized thiolane derivative, poised for further chemical modification and exploration of its therapeutic potential. The presence of a reactive bromomethyl group allows for the facile introduction of this scaffold into larger molecular frameworks, making it a valuable building block for medicinal chemists.

Synthesis of 2-(Bromomethyl)thiolane

A reliable and straightforward synthesis of 2-(Bromomethyl)thiolane can be envisioned through a two-step process: the preparation of (thiolan-2-yl)methanol, followed by the bromination of the primary alcohol.

Step 1: Synthesis of (Thiolan-2-yl)methanol

While a direct, one-pot synthesis for (thiolan-2-yl)methanol is not prominently described, a relevant and adaptable procedure can be derived from the synthesis of a similar compound, (thiolan-2-yl)diphenylmethanol.[3][4] This synthesis involves a double nucleophilic substitution to form the thiolane ring. A more direct, albeit less detailed, approach would involve the reduction of a commercially available precursor like 2-tetrahydrofuroic acid to its corresponding alcohol, followed by conversion to the thiolane. However, for the purpose of this guide, we will focus on a protocol adapted from the synthesis of the diphenylmethanol derivative, which provides a clear and well-documented methodology for the formation of the thiolane ring.

Experimental Protocol: Synthesis of (Thiolan-2-yl)methanol (Adapted)

-

Reaction: A mixture of a suitable starting material, such as (R)-(+)-3-(3-bromopropyl)-2,2-diphenyloxirane (or a simpler analogue without the phenyl groups), and sodium sulfide nonahydrate (Na₂S·9H₂O) in 95% ethanol is subjected to sonication at a controlled temperature (10–25 °C) for an extended period (e.g., 34 hours).[3]

-

Work-up: Upon completion of the reaction (monitored by techniques like thin-layer chromatography or NMR), the ethanol is removed under reduced pressure. The resulting residue is then partitioned between deionized water and a suitable organic solvent, such as dichloromethane (CH₂Cl₂). The aqueous layer is further extracted with the organic solvent to ensure complete recovery of the product.[3]

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated in vacuo to yield the crude product. Further purification can be achieved through column chromatography on silica gel.

Step 2: Bromination of (Thiolan-2-yl)methanol

The conversion of the primary alcohol, (thiolan-2-yl)methanol, to the target compound, 2-(Bromomethyl)thiolane, can be accomplished using standard brominating agents for primary alcohols. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation, proceeding via an SN2 mechanism, which is particularly suitable for primary and secondary alcohols.[1][5][6] An alternative method involves the Appel reaction, which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[7]

Experimental Protocol: Bromination using Phosphorus Tribromide

-

Reaction: The (thiolan-2-yl)methanol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and cooled in an ice bath to 0 °C. Phosphorus tribromide (PBr₃) is then added dropwise to the stirred solution, maintaining the temperature below 0 °C.[5] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The resulting mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude 2-(Bromomethyl)thiolane can be purified by vacuum distillation.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

| (Thiolan-2-yl)methanol | C₅H₁₀OS | 118.20 | ¹H NMR (predicted): Shifts expected for methylene protons of the thiolane ring and the hydroxymethyl group. IR: Characteristic broad O-H stretch (~3300 cm⁻¹) and C-S stretching vibrations.[8][9] |

| 2-(Bromomethyl)thiolane | C₅H₉BrS | 181.09 | ¹H NMR (predicted): Downfield shift of the bromomethyl protons compared to the hydroxymethyl protons. MS: Presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) would be characteristic.[10] IR: Disappearance of the O-H stretch. |

Mandatory Visualizations

Diagram 1: Synthetic Pathway to 2-(Bromomethyl)thiolane

Caption: Synthetic route to 2-(Bromomethyl)thiolane.

Diagram 2: Experimental Workflow for Synthesis

Caption: Experimental workflow for the synthesis of 2-(Bromomethyl)thiolane.

Biological Significance and Future Directions

While specific biological activities of 2-(Bromomethyl)thiolane are not yet reported, the thiolane moiety is a key component in many bioactive natural products and synthetic drugs.[1][2] The introduction of a reactive bromomethyl handle on the thiolane scaffold provides a versatile platform for the synthesis of novel derivatives. These derivatives could be screened for a variety of biological targets, leveraging the known pharmacological profile of other thiolane-containing molecules. Future research could focus on synthesizing a library of compounds derived from 2-(Bromomethyl)thiolane and evaluating their efficacy in areas such as oncology, virology, and microbiology. The logical progression of this research is depicted in the following diagram.

Diagram 3: Research and Development Logic

Caption: Logical flow for the development of 2-(Bromomethyl)thiolane-based therapeutics.

Conclusion

This technical guide has outlined a feasible synthetic route for the preparation of 2-(Bromomethyl)thiolane, a promising building block for drug discovery. By providing detailed, albeit adapted, experimental protocols and a framework for its characterization, this document serves as a valuable resource for researchers in medicinal chemistry and related fields. The versatility of the thiolane scaffold, combined with the reactivity of the bromomethyl group, opens up numerous avenues for the development of novel therapeutic agents. Further investigation into the synthesis of diverse libraries based on this core structure is warranted to fully explore its biological potential.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthetic access to thiolane-based therapeutics and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective synthesis of (thiolan-2-yl)diphenylmethanol and its application in asymmetric, catalytic sulfur ylide-mediated epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. 2-Thiophenemethanol [webbook.nist.gov]

- 10. Thiophene, 2-bromo- [webbook.nist.gov]

An In-depth Technical Guide to 2-(Bromomethyl)thiolane: Synthesis, Properties, and Experimental Protocols

Disclaimer: As of the latest literature review, 2-(Bromomethyl)thiolane is not a commercially available compound, and no published data on its synthesis or properties exists. This guide, therefore, presents a comprehensive, theoretical approach to its synthesis based on established chemical principles and analogous reactions. The experimental protocols provided are adapted from standard organic chemistry procedures and should be performed with all appropriate safety precautions by qualified personnel.

Introduction

2-(Bromomethyl)thiolane, also known as 2-(bromomethyl)tetrahydrothiophene, is a saturated heterocyclic compound containing a five-membered thiolane ring with a bromomethyl substituent at the 2-position. While its specific applications are yet to be explored due to its current unavailability, its structure suggests potential as a versatile building block in medicinal chemistry and materials science. The presence of a reactive bromomethyl group attached to a flexible, non-aromatic sulfur-containing scaffold makes it an interesting candidate for the synthesis of novel thioether derivatives, ligands for catalysis, and precursors to pharmacologically active molecules. This guide provides a proposed synthetic route, estimated physicochemical properties, and detailed experimental protocols to facilitate its synthesis and characterization by researchers.

Proposed Synthetic Pathway

A plausible and direct synthetic route to 2-(Bromomethyl)thiolane is a two-step process commencing from the commercially available precursor, 2-thiolanecarboxylic acid. The proposed pathway involves the reduction of the carboxylic acid to the corresponding primary alcohol, 2-(hydroxymethyl)thiolane, followed by a subsequent bromination reaction.

Caption: Proposed two-step synthesis of 2-(Bromomethyl)thiolane.

Data Presentation: Physicochemical Properties

Due to the lack of experimental data for 2-(Bromomethyl)thiolane and its direct precursor, 2-(hydroxymethyl)thiolane, the following table includes data for the proposed starting material and a structurally related compound, 2-methylthiolane, to provide an estimation of their properties.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 2-Thiolanecarboxylic acid | C₅H₈O₂S | 132.18 | 135-137 (at 10 mmHg) | ~1.2 | ~1.52 |

| 2-Methylthiolane | C₅H₁₀S | 102.20 | 132-134 | 0.960 | 1.493 |

| 2-(Hydroxymethyl)thiolane (Estimated) | C₅H₁₀OS | 118.20 | 180-190 | ~1.1 | ~1.51 |

| 2-(Bromomethyl)thiolane (Estimated) | C₅H₉BrS | 181.10 | 200-215 | ~1.5 | ~1.55 |

Experimental Protocols

The following are detailed, theoretical experimental protocols for the proposed synthesis of 2-(Bromomethyl)thiolane.

Step 1: Synthesis of 2-(Hydroxymethyl)thiolane from 2-Thiolanecarboxylic acid

Reaction:

Methodology:

This procedure is adapted from standard protocols for the reduction of carboxylic acids using borane-tetrahydrofuran complex.

Materials:

-

2-Thiolanecarboxylic acid

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-thiolanecarboxylic acid in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the 1 M solution of borane-tetrahydrofuran complex via the dropping funnel to the stirred solution of the carboxylic acid. An excess of the reducing agent is typically used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl until the cessation of gas evolution.

-

Partition the mixture between dichloromethane and saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(hydroxymethyl)thiolane.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 2-(Bromomethyl)thiolane from 2-(Hydroxymethyl)thiolane

Reaction:

Methodology:

This procedure is a standard method for the conversion of primary alcohols to alkyl bromides using phosphorus tribromide.[1][2][3]

Materials:

-

2-(Hydroxymethyl)thiolane

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Ice-cold water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-(hydroxymethyl)thiolane in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice-salt bath.

-

Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess PBr₃.

-

Separate the organic layer and wash it cautiously with ice-cold water, followed by saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting crude 2-(Bromomethyl)thiolane should be purified by vacuum distillation.

Mandatory Visualizations

Experimental Workflow for the Synthesis of 2-(Bromomethyl)thiolane

Caption: Workflow for the proposed synthesis of 2-(Bromomethyl)thiolane.

Conclusion

This technical guide outlines a proposed synthetic route for the novel compound 2-(Bromomethyl)thiolane. While direct literature is absent, the presented two-step synthesis from 2-thiolanecarboxylic acid via reduction and subsequent bromination is based on well-established and reliable organic transformations. The provided experimental protocols are intended to serve as a foundational methodology for researchers and drug development professionals interested in exploring the chemistry and potential applications of this and related saturated sulfur-containing heterocyclic compounds. It is anticipated that the synthesis of 2-(Bromomethyl)thiolane will open new avenues for the development of innovative molecules with unique properties.

References

Commercial Availability and Synthetic Pathways of 2-(Bromomethyl)thiolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Introduction

2-(Bromomethyl)thiolane, also known as 2-(bromomethyl)tetrahydrothiophene, is a saturated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Its saturated thiolane (tetrahydrothiophene) ring distinguishes it from its more commonly cited aromatic counterpart, 2-(bromomethyl)thiophene, offering different conformational flexibility and reactivity profiles. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and known properties of 2-(Bromomethyl)thiolane (CAS No. 53310-35-3).

Commercial Availability

2-(Bromomethyl)thiolane is available from a limited number of specialized chemical suppliers. While not as commonly stocked as its thiophene analog, it can be procured for research and development purposes.

| Supplier | CAS Number | Notes |

| Vulcanchem | 53310-35-3 | Listed as a product with physicochemical data available. |

| JHECHEM CO LTD | 53310-35-3 | Listed as a supplier. |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for current information.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Bromomethyl)thiolane is presented below.

| Property | Value |

| Molecular Formula | C₅H₉BrS |

| Molecular Weight | 181.10 g/mol |

| Boiling Point | 80-82 °C at 15 mmHg |

| Density | 1.605 g/cm³ |

| LogP | 2.276 |

| Polar Surface Area | 25.3 Ų |

Synthesis of 2-(Bromomethyl)thiolane

The primary synthetic route to 2-(Bromomethyl)thiolane is through the free-radical bromination of 2-methylthiolane. This reaction typically utilizes a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Experimental Protocol: Free-Radical Bromination of 2-Methylthiolane

Materials:

-

2-Methylthiolane

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (e.g., Argon or Nitrogen)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, round-bottom flask is charged with 2-methylthiolane and anhydrous carbon tetrachloride under an inert atmosphere.

-

Addition of Reagents: N-Bromosuccinimide and a catalytic amount of the radical initiator (AIBN or BPO) are added to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) to initiate the radical chain reaction. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield 2-(Bromomethyl)thiolane.

Logical Workflow for Synthesis

Applications in Research and Drug Development

While specific examples of the use of 2-(Bromomethyl)thiolane in signaling pathways or as a key component in marketed drugs are not prevalent in the readily available literature, its structure suggests potential applications as a versatile synthetic intermediate.

The thiolane moiety is found in a number of biologically active natural products and synthetic compounds, exhibiting a range of activities including antiviral, anti-cancer, and antimicrobial properties. The bromomethyl group of 2-(Bromomethyl)thiolane is a reactive handle that can be used to introduce the thiolane scaffold into larger molecules through nucleophilic substitution reactions.

Potential Synthetic Applications

Safety and Handling

A formal Safety Data Sheet (SDS) for 2-(Bromomethyl)thiolane was not retrieved in the literature search. However, based on its chemical structure as an alkyl bromide, it should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Alkylating agents are often irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

Conclusion

2-(Bromomethyl)thiolane is a commercially available, albeit not widely stocked, saturated heterocyclic compound. Its synthesis is achievable through the free-radical bromination of 2-methylthiolane. While its direct application in drug development and signaling pathways is not yet well-documented, its reactive nature makes it a potentially valuable building block for the synthesis of novel molecules with interesting biological and material properties. Further research into the reactivity and applications of this compound is warranted.

An In-depth Technical Guide to 2-(Bromomethyl)tetrahydrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiolane (tetrahydrothiophene) scaffold is a privileged heterocyclic motif found in numerous bioactive natural products and synthetic pharmaceuticals. Its unique stereochemical and electronic properties make it an attractive component in the design of novel therapeutic agents. This technical guide focuses on 2-(bromomethyl)tetrahydrothiophene, a versatile building block for the synthesis of a wide range of thiolane-containing molecules. Due to the limited availability of specific data for this compound, this guide will also draw upon information from analogous structures to provide a comprehensive overview of its properties, synthesis, and potential applications in drug discovery. The IUPAC name for 2-(bromomethyl)thiolane is 2-(bromomethyl)tetrahydrothiophene .

Physicochemical Properties

| Property | Value (Predicted or Analogous) | Source Analogy |

| Molecular Formula | C5H9BrS | - |

| Molecular Weight | 181.09 g/mol | - |

| Boiling Point | Not available | Higher than tetrahydrothiophene (119 °C) |

| Density | Not available | Likely >1 g/mL |

| Solubility | Soluble in organic solvents | General solubility of alkyl halides |

| Appearance | Colorless to pale yellow liquid | Based on similar compounds |

Synthesis of 2-(Bromomethyl)tetrahydrothiophene

A plausible synthetic route to 2-(bromomethyl)tetrahydrothiophene involves the radical bromination of 2-methyltetrahydrothiophene. This method is analogous to the well-established allylic and benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator.

Experimental Protocol: Radical Bromination of 2-Methyltetrahydrothiophene

Materials:

-

2-Methyltetrahydrothiophene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl4) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyltetrahydrothiophene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution to quench any remaining acidic byproducts.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 2-(bromomethyl)tetrahydrothiophene can be purified by vacuum distillation or column chromatography on silica gel.

Reactions and Applications in Drug Development

The primary utility of 2-(bromomethyl)tetrahydrothiophene in drug development lies in its ability to act as an electrophilic building block. The bromomethyl group is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the introduction of the tetrahydrothiophene motif onto a wide variety of molecular scaffolds.

Nucleophilic Substitution Reactions

2-(Bromomethyl)tetrahydrothiophene can react with a diverse range of nucleophiles, including:

-

Amines: To form substituted aminomethyltetrahydrothiophenes. This is a common strategy for introducing the thiolane moiety into bioactive amine-containing molecules.

-

Alcohols and Phenols: To form ether linkages.

-

Thiols: To form thioether linkages.

-

Carboxylates: To form ester linkages.

-

Azides: To form azidomethyltetrahydrothiophene, which can be further functionalized via click chemistry or reduced to the corresponding amine.

These reactions enable the synthesis of a library of compounds for structure-activity relationship (SAR) studies. The thiolane ring can impart favorable pharmacokinetic properties, such as improved metabolic stability and cell permeability.

Potential Therapeutic Areas

The thiolane moiety is present in a number of compounds with diverse biological activities.[1] Thiolane-based compounds have shown promise as antiviral, anticancer, anti-inflammatory, and antimicrobial agents.[1] The introduction of the 2-(bromomethyl)tetrahydrothiophene scaffold into known pharmacophores or new chemical entities could lead to the discovery of novel therapeutics in these and other areas.

Synthetic Pathway Diagram

The following diagram illustrates a potential synthetic pathway for the functionalization of 2-(bromomethyl)tetrahydrothiophene.

Caption: Synthetic route to 2-(bromomethyl)tetrahydrothiophene and its subsequent functionalization.

References

Methodological & Application

Synthesis of Thiolane Derivatives Utilizing 2-(Bromomethyl)thiolane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various thiolane derivatives, commencing from the versatile starting material, 2-(Bromomethyl)thiolane. The methodologies outlined herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering clear and reproducible procedures for the preparation of key thiolane-containing building blocks.

Introduction

Thiolane (tetrahydrothiophene) and its derivatives are significant structural motifs found in a variety of biologically active molecules and are utilized as important intermediates in organic synthesis. The inherent properties of the thiolane ring, including its conformational flexibility and the presence of a sulfur atom capable of engaging in various interactions, make it an attractive scaffold in drug design. 2-(Bromomethyl)thiolane serves as an excellent electrophilic precursor for the introduction of the tholan-2-ylmethyl moiety into a range of molecules through nucleophilic substitution reactions. This document details the synthesis of three key derivatives: S-(Thiolan-2-ylmethyl) thioacetate, 2-(Azidomethyl)thiolane, and 2-(Aminomethyl)thiolane.

Reaction Pathways

The synthesis of the target thiolane derivatives from 2-(Bromomethyl)thiolane proceeds via straightforward nucleophilic substitution reactions (SN2). The general reaction scheme is depicted below. The choice of nucleophile dictates the resulting functional group attached to the thiolane methyl spacer.

Caption: General synthetic routes to thiolane derivatives.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the synthesis of the detailed thiolane derivatives.

| Derivative Name | Nucleophile | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| S-(Thiolan-2-ylmethyl) thioacetate | Potassium Thioacetate | DMF | 3 | 60 | 85-95 |

| 2-(Azidomethyl)thiolane | Sodium Azide | DMF | 4 | 70 | 90-98 |

| 2-(Phthalimidomethyl)thiolane | Potassium Phthalimide | DMF | 5 | 90 | 80-90 |

| 2-(Aminomethyl)thiolane | Hydrazine Hydrate | Ethanol | 6 | Reflux | 85-95 |

Experimental Protocols

Synthesis of S-(Thiolan-2-ylmethyl) thioacetate

This protocol describes the synthesis of a thioacetate derivative, which can serve as a protected thiol precursor.

Workflow:

Caption: Workflow for S-(Thiolan-2-ylmethyl) thioacetate synthesis.

Materials:

-

2-(Bromomethyl)thiolane

-

Potassium thioacetate

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-(Bromomethyl)thiolane (1.0 eq) in anhydrous DMF, add potassium thioacetate (1.2 eq).

-

Stir the reaction mixture at 60°C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford S-(Thiolan-2-ylmethyl) thioacetate.

Synthesis of 2-(Azidomethyl)thiolane

This protocol details the preparation of an azido derivative, a versatile intermediate for click chemistry and the synthesis of amines via reduction.

Workflow:

Caption: Workflow for 2-(Azidomethyl)thiolane synthesis.

Materials:

-

2-(Bromomethyl)thiolane

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-(Bromomethyl)thiolane (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 70°C and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and pour into water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield 2-(Azidomethyl)thiolane, which can often be used in the next step without further purification.

Synthesis of 2-(Aminomethyl)thiolane via Gabriel Synthesis

This two-step protocol describes the preparation of the primary amine derivative using the Gabriel synthesis, which prevents over-alkylation.

Step 1: Synthesis of 2-(Phthalimidomethyl)thiolane

Workflow:

Caption: Workflow for 2-(Phthalimidomethyl)thiolane synthesis.

Materials:

-

2-(Bromomethyl)thiolane

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Add 2-(Bromomethyl)thiolane (1.0 eq) and potassium phthalimide (1.1 eq) to anhydrous DMF.

-

Heat the mixture to 90°C and stir for 5 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a stirred beaker of water.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with water and then with cold ethanol.

-

Dry the solid under vacuum to obtain 2-(Phthalimidomethyl)thiolane.

Step 2: Synthesis of 2-(Aminomethyl)thiolane (Hydrazinolysis)

Workflow:

Caption: Workflow for 2-(Aminomethyl)thiolane synthesis.

Materials:

-

2-(Phthalimidomethyl)thiolane

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

Procedure:

-

Suspend 2-(Phthalimidomethyl)thiolane (1.0 eq) in ethanol.

-

Add hydrazine hydrate (2.0 eq) to the suspension.

-

Reflux the mixture for 6 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated HCl.

-

Wash the acidic aqueous solution with dichloromethane to remove any non-basic impurities.

-

Basify the aqueous layer with a concentrated NaOH solution until pH > 12.

-

Extract the amine into dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(Aminomethyl)thiolane.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

2-(Bromomethyl)thiolane is a lachrymator and should be handled with care.

-

Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution and use appropriate quenching procedures.

-

Hydrazine hydrate is toxic and corrosive. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for 2-(Bromomethyl)thiophene as an Alkylating Agent in Organic Synthesis

Disclaimer: Extensive literature searches did not yield specific applications or protocols for the use of 2-(Bromomethyl)thiolane as an alkylating agent. The requested compound, a saturated heterocycle, appears to be sparsely documented in scientific literature. In contrast, the aromatic analogue, 2-(Bromomethyl)thiophene , is a widely utilized reagent. This document provides detailed application notes and protocols for 2-(Bromomethyl)thiophene, which may serve as a valuable alternative for researchers in organic synthesis and drug development.

Introduction to 2-(Bromomethyl)thiophene

2-(Bromomethyl)thiophene is a versatile electrophilic building block employed in the synthesis of a wide array of more complex molecules. Its utility stems from the reactive bromomethyl group attached to the thiophene ring, making it an excellent substrate for nucleophilic substitution reactions. The thiophene moiety itself is a significant pharmacophore, present in numerous pharmaceuticals, agrochemicals, and materials with diverse biological and physical properties.

Applications in Organic Synthesis

The primary application of 2-(Bromomethyl)thiophene is in the alkylation of various nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the introduction of the thien-2-ylmethyl group into a target molecule, a common strategy in the development of novel therapeutic agents and functional materials.

A notable application is in the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives through Suzuki cross-coupling reactions.[1] In this context, a precursor, 2-bromo-5-(bromomethyl)thiophene, undergoes a palladium-catalyzed reaction with various aryl boronic acids to yield a library of substituted thiophenes.[1] These compounds have been investigated for their potential as antithrombotic and haemolytic agents.[1]

Quantitative Data Summary

The following table summarizes the yields of various 2-(bromomethyl)-5-aryl-thiophene derivatives synthesized via Suzuki cross-coupling reactions.

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | 3-chloro-4-fluoro phenyl boronic acid | 2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene (3a) | Good |

| 2 | 4-methoxyphenyl boronic acid | 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene (3b) | 76 |

| 3 | 4-chlorophenyl boronic acid | 2-(bromomethyl)-5-(4-chlorophenyl)thiophene (3c) | ~63 |

| 4 | 3,5-difluorophenyl boronic acid | 2-(bromomethyl)-5-(3,5-difluorophenyl)thiophene (3d) | ~61 |

| 5 | 3-acetylphenyl boronic acid | 1-(3-(5-(bromomethyl)thiophen-2-yl)phenyl)ethanone (3e) | ~63 |

| 6 | 3,5-dimethylphenyl boronic acid | 2-(bromomethyl)-5-(3,5-dimethylphenyl)thiophene (3i) | ~70 |

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-5-(bromomethyl)thiophene (Intermediate)

This protocol describes the synthesis of the key intermediate, 2-bromo-5-(bromomethyl)thiophene, from 2-methylthiophene.[1]

Materials:

-

2-methylthiophene (1 eq, 20.4 mmol)

-

N-bromosuccinimide (NBS) (2.1 eq, 42.84 mmol)

-

Carbon tetrachloride (CCl₄), dry (9-10 mL)

Procedure:

-

Suspend 2-methylthiophene in dry carbon tetrachloride in a round-bottom flask.

-

Add N-bromosuccinimide to the suspension.

-

Heat the reaction mixture under reflux for four to five hours.

-

After cooling, filter the mixture to remove succinimide.

-

Remove the carbon tetrachloride under vacuum.

-

Purify the crude product by fractional distillation to obtain 2-bromo-5-(bromomethyl)thiophene (Yield: 58%).[1]

Protocol 2: General Procedure for the Synthesis of 2-(bromomethyl)-5-aryl-thiophenes via Suzuki Cross-Coupling

This protocol outlines the palladium-catalyzed Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids.[1]

Materials:

-

2-bromo-5-(bromomethyl)thiophene (1 eq, 0.976 mmol)

-

Aryl boronic acid (1.1 eq, 1.073 mmol)

-

Pd(PPh₃)₄ (2.5 mol%)

-

K₃PO₄ (2 eq, 1.952 mmol)

-

1,4-dioxane (2.5 mL)

-

Water (0.625 mL)

Procedure:

-

To a reaction vessel under a nitrogen atmosphere, add 2-bromo-5-(bromomethyl)thiophene and Pd(PPh₃)₄.

-

Add 1,4-dioxane and stir the mixture for 30 minutes.

-

Add the aryl boronic acid, K₃PO₄, and water to the mixture.

-

Stir the reaction mixture for 12 hours at 90°C.

-

After completion, cool the mixture to room temperature.

-

Proceed with standard aqueous work-up and purification by chromatography to isolate the desired 2-(bromomethyl)-5-aryl-thiophene product.

Visualizations

Caption: Synthetic workflow for 2-(bromomethyl)-5-aryl-thiophenes.

Caption: General alkylation reactions using 2-(Bromomethyl)thiophene.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Bromomethyl)thiolane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nucleophilic substitution of 2-(Bromomethyl)thiolane with various nucleophiles. The thiolane moiety is a significant structural motif in a range of biologically active compounds, making these reactions valuable for the synthesis of novel therapeutic agents and research tools.[1]

Introduction

2-(Bromomethyl)thiolane is a versatile electrophilic building block for the introduction of the tetrahydrothiophene core into target molecules. The primary bromide is readily displaced by a range of nucleophiles, proceeding via an SN2 mechanism. This allows for the straightforward synthesis of a variety of 2-substituted methylthiolane derivatives. The protocols outlined below detail the reaction conditions for substitution with an amine (diethylamine), an azide (sodium azide), and a cyanide (potassium cyanide).

Data Summary